molecular formula C36H67ClF3N11O7 B6303584 Decanoyl-RVKR-CMK (TFA) CAS No. 2098497-25-5

Decanoyl-RVKR-CMK (TFA)

Cat. No.: B6303584
CAS No.: 2098497-25-5
M. Wt: 858.4 g/mol
InChI Key: QYMXBIIZDOWKAX-AZRYXFGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate (Decanoyl-RVKR-CMK (TFA)) is a synthetic peptide-based inhibitor that targets subtilisin-like proprotein convertases, including furin. This compound is widely used in scientific research due to its ability to inhibit the activity of various proprotein convertases, which are enzymes involved in the processing of precursor proteins into their active forms .

Mechanism of Action

Target of Action

Decanoyl-RVKR-CMK (TFA), also known as Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate, is a subtilisin/Kex2p-like proprotein convertase inhibitor . It blocks the activity of all seven convertases (PC1, PC2, PC4, PACE4, PC5, PC7, and furin) . These convertases play a crucial role in the processing of proproteins to generate bioactive peptides or to activate enzymes and growth factors .

Mode of Action

Decanoyl-RVKR-CMK (TFA) interacts with its targets, the proprotein convertases, by binding to their catalytic site, thereby blocking their activity . This inhibition prevents the convertases from cleaving proproteins, which disrupts the generation of bioactive peptides and the activation of enzymes and growth factors .

Biochemical Pathways

The inhibition of proprotein convertases by Decanoyl-RVKR-CMK (TFA) affects several biochemical pathways. For instance, it abolishes the processing of proET-1 in endothelial cells and inhibits the regulated secretion of the neuronal polypeptide VGF in PC12 cells . It also inhibits the cleavage of glycoprotein B of human cytomegalovirus .

Pharmacokinetics

It is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The action of Decanoyl-RVKR-CMK (TFA) results in several molecular and cellular effects. It blocks the fusion of flavaviruses and coronaviruses, including SARS-CoV-2, with the membrane of human host cells . It also inhibits the processing of proET-1 in endothelial cells and the secretion of VGF in PC12 cells . Furthermore, it inhibits the cleavage of SARS-CoV-2 spike protein by furin and blocks viral cell entry .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in the active sites of target enzymes .

Common Reagents and Conditions

Common reagents used in reactions involving Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the peptide .

Major Products Formed

The major products formed from reactions involving Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate are covalent enzyme-inhibitor complexes. These complexes result from the substitution of the chloromethyl group with nucleophilic residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate is unique due to its high specificity and potency in inhibiting proprotein convertases. The presence of the trifluoroacetate group enhances its solubility and stability, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66ClN11O5.C2HF3O2/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38;3-2(4,5)1(6)7/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t24-,25-,26-,29-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMXBIIZDOWKAX-AZRYXFGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H67ClF3N11O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

858.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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